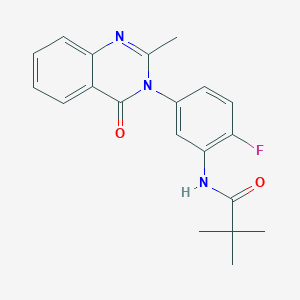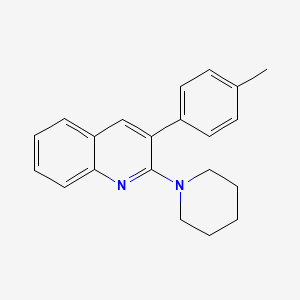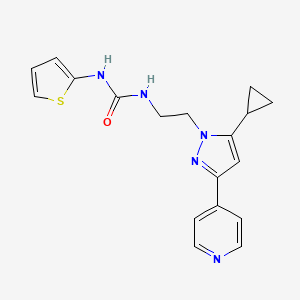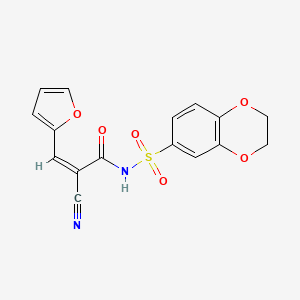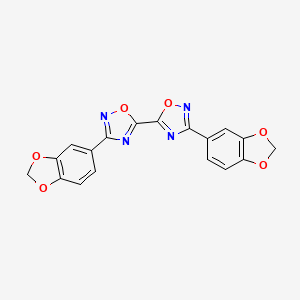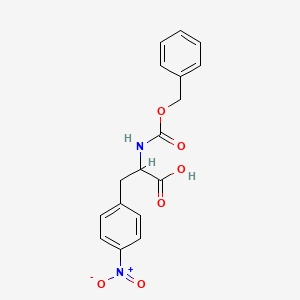
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Vue d'ensemble
Description
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a potent inhibitor of chloride channels and has been used in several studies to investigate the role of chloride channels in various biological processes.
Mécanisme D'action
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a potent inhibitor of chloride channels. It works by binding to the chloride channel and blocking the passage of chloride ions through the channel. This inhibition of chloride channels has been shown to have several physiological effects, including the regulation of cell volume, neuronal excitability, and fluid secretion.
Effets Biochimiques Et Physiologiques
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to have several biochemical and physiological effects. One of the primary effects of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is the regulation of cell volume. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to reduce cell volume by inhibiting the activity of chloride channels. This reduction in cell volume has been shown to have several physiological effects, including the regulation of cell proliferation and the prevention of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is its high potency and specificity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be a potent inhibitor of chloride channels, making it an ideal compound for investigating the role of chloride channels in various biological processes. However, one of the limitations of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is its potential toxicity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be toxic to some cell types, making it important to use appropriate safety measures when working with this compound.
Orientations Futures
There are several future directions for the use of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in scientific research. One potential direction is the investigation of the role of chloride channels in cancer. Several studies have suggested that chloride channels play a role in cancer cell proliferation and survival. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate the role of chloride channels in cancer and could potentially be used as a therapeutic agent for cancer treatment. Another potential direction is the investigation of the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell function, and 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate this role further.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been extensively studied for its various applications in scientific research. One of the primary applications of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is in the investigation of the role of chloride channels in various biological processes. Chloride channels play a crucial role in several physiological processes, including cell volume regulation, neuronal excitability, and fluid secretion. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been used to investigate the role of chloride channels in these processes.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

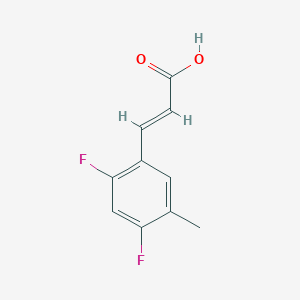
![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)
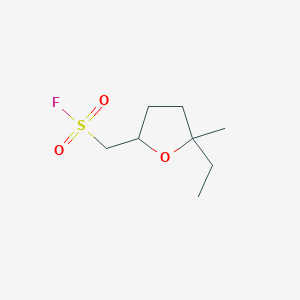
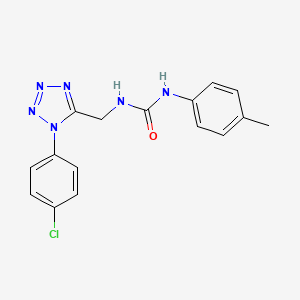
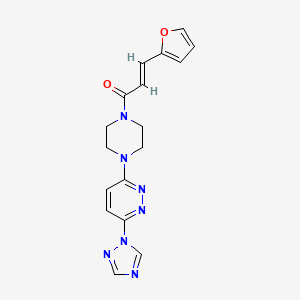
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

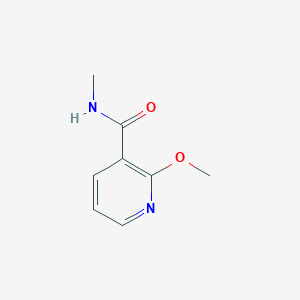
![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)
